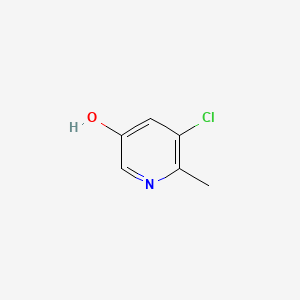
5-Chloro-6-methylpyridin-3-OL
Overview
Description
5-Chloro-6-methylpyridin-3-OL is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-6-methylpyridin-3-OL is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and agrochemicals. Its molecular structure, characterized by a chlorine atom at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring, contributes to its diverse pharmacological properties.
- Molecular Formula : C6H6ClNO
- Molecular Weight : 143.57 g/mol
- Structural Representation :
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Properties :
- The compound has shown effectiveness against several bacterial strains, making it a candidate for development as an antimicrobial agent. Studies have indicated its potential to inhibit the growth of pathogenic bacteria, suggesting applications in treating infections .
- Kinase Inhibition :
- Neuroprotective Effects :
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of various derivatives of pyridine compounds, including this compound. The findings revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on concentration and bacterial strain .
Kinase Activity Modulation
In research focused on kinase activity, this compound was tested for its effects on FLT3 kinase activity. The results indicated a significant decrease in kinase activity when treated with this compound, highlighting its potential as an anti-cancer agent .
Neuroprotective Studies
Further investigations into the neuroprotective effects revealed that the compound could enhance neuronal survival under stress conditions by modulating intracellular signaling pathways related to inflammation and apoptosis .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Bromo-6-methylpyridin-3-ol | 51984-63-5 | Similar structure but bromine instead of chlorine. |
| 3-Amino-5-methylpyridine | 1004-30-8 | Contains an amino group instead of hydroxyl. |
| 2-Chloro-6-methylpyridin-3-ol | 1355070-34-6 | Chlorine at the 2nd position; different reactivity profile. |
| 6-Chloro-5-methylpyridin-3-ol | 40966-87-8 | Chlorine at the 6th position; unique properties compared to others. |
Properties
IUPAC Name |
5-chloro-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTFASKFEUWXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















